molecular formula C7H11NO2 B2693746 (S)-5-azaspiro[2.4]heptane-7-carboxylic acid CAS No. 1427203-49-3

(S)-5-azaspiro[2.4]heptane-7-carboxylic acid

Cat. No.: B2693746
CAS No.: 1427203-49-3
M. Wt: 141.17
InChI Key: TWXWMEGIVQLEOG-YFKPBYRVSA-N
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Description

(S)-5-azaspiro[2.4]heptane-7-carboxylic acid is a unique spirocyclic compound characterized by its azaspiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.

Scientific Research Applications

(S)-5-azaspiro[2.4]heptane-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-azaspiro[2.4]heptane-7-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functional group transformations are then employed to introduce the carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-5-azaspiro[2.4]heptane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (S)-5-azaspiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-oxa-1-azaspiro[bicyclo[3.2.0]heptanes: These compounds share a similar spirocyclic structure but differ in the presence of an oxygen atom.

    Spiro[2.4]heptanes: These compounds have a similar core structure but may lack the azaspiro moiety.

Uniqueness

(S)-5-azaspiro[2.4]heptane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both nitrogen and carboxylic acid functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

(7S)-5-azaspiro[2.4]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-3-8-4-7(5)1-2-7/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXWMEGIVQLEOG-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CNC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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